N-[3-[(3-Phenylpropyl)amino]phenyl]acetamide
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Overview
Description
N-[3-[(3-Phenylpropyl)amino]phenyl]acetamide is a chemical compound with the molecular formula C17H20N2O and a molecular weight of 268.354 g/mol . It is known for its applications in various scientific fields, including chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(3-Phenylpropyl)amino]phenyl]acetamide typically involves the reaction of 3-phenylpropylamine with 3-nitroacetophenone, followed by reduction and acetylation steps. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-[(3-Phenylpropyl)amino]phenyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Palladium on carbon, sodium borohydride.
Nucleophiles: Ammonia, amines.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N-[3-[(3-Phenylpropyl)amino]phenyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the production of various chemical intermediates and pharmaceuticals
Mechanism of Action
The mechanism of action of N-[3-[(3-Phenylpropyl)amino]phenyl]acetamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biological processes at the molecular level. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[3-[(3-Phenylpropyl)amino]phenyl]acetamide include:
N-Phenylacetamide: Known for its analgesic and antipyretic properties.
Acetanilide: Used as an intermediate in the synthesis of pharmaceuticals and dyes.
Uniqueness
This compound is unique due to its specific structural features and the presence of both phenylpropyl and acetamide groups. This combination allows it to participate in a variety of chemical reactions and exhibit distinct biological activities .
Properties
CAS No. |
93805-17-5 |
---|---|
Molecular Formula |
C17H20N2O |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
N-[3-(3-phenylpropylamino)phenyl]acetamide |
InChI |
InChI=1S/C17H20N2O/c1-14(20)19-17-11-5-10-16(13-17)18-12-6-9-15-7-3-2-4-8-15/h2-5,7-8,10-11,13,18H,6,9,12H2,1H3,(H,19,20) |
InChI Key |
WAWKQABTSMQFSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)NCCCC2=CC=CC=C2 |
Origin of Product |
United States |
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